![molecular formula C14H16ClN3 B14361620 1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole CAS No. 94361-37-2](/img/structure/B14361620.png)
1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole
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Overview
Description
1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to a cyclopentyl ring, which is further linked to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the N-alkylation of 1,2,4-triazole with a suitable precursor such as 4-chlorophenylcyclopentylmethyl bromide. The reaction typically requires the use of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and the presence of catalysts to facilitate the reaction. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity. This inhibition can affect various metabolic pathways, leading to the compound’s biological effects . Additionally, the phenyl and cyclopentyl groups may interact with other enzyme active sites, enhancing the compound’s potency and selectivity.
Comparison with Similar Compounds
1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol:
1,2,4-Triazole: A simpler triazole compound that serves as a core structure for many derivatives with diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
94361-37-2 |
---|---|
Molecular Formula |
C14H16ClN3 |
Molecular Weight |
261.75 g/mol |
IUPAC Name |
1-[[1-(4-chlorophenyl)cyclopentyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H16ClN3/c15-13-5-3-12(4-6-13)14(7-1-2-8-14)9-18-11-16-10-17-18/h3-6,10-11H,1-2,7-9H2 |
InChI Key |
ZGNXRRVAYVDWLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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